3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

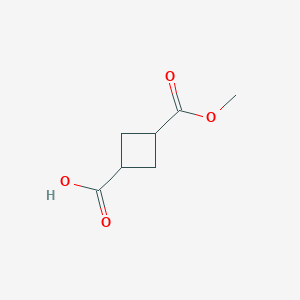

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAHGOJIRQOMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653860, DTXSID901269698 | |

| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116569-00-7, 142733-61-7, 1401103-71-6 | |

| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the cyclobutane scaffold is a structural motif of increasing importance. Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that medicinal chemists leverage to enhance binding affinity, metabolic stability, and pharmacokinetic profiles of novel therapeutic agents. Within this class of compounds, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid stands out as a versatile bifunctional building block. Possessing both a carboxylic acid and a methyl ester, this molecule presents orthogonal handles for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Aimed at researchers, synthetic chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the structural basis for the observed properties, offers field-proven, step-by-step protocols for their experimental determination, and contextualizes their importance in practical laboratory applications. Every piece of data and every protocol is grounded in established scientific principles to ensure accuracy, reliability, and trustworthiness.

Molecular and Structural Properties

This compound is a disubstituted cyclobutane derivative. It exists as two primary stereoisomers: cis and trans. The spatial arrangement of the carboxylic acid and methoxycarbonyl groups relative to the plane of the cyclobutane ring dictates the molecule's overall shape, polarity, and crystal packing, which in turn governs its physical properties. It is crucial for researchers to identify and utilize the correct isomer for their specific application, as their properties can differ significantly.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| CAS Number (trans-isomer) | 1401103-71-6 | [2][3] |

| CAS Number (cis-isomer) | 142733-61-7 | [1][4] |

| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | |

| Storage Conditions | Sealed in dry, room temperature | [2] |

The presence of a polar carboxylic acid group (a hydrogen bond donor and acceptor) and a polar methyl ester group (a hydrogen bond acceptor) imparts a hydrophilic character to the molecule. However, the four-carbon aliphatic ring provides a degree of lipophilicity. The balance between these opposing characteristics is a key determinant of properties like solubility.

Detailed Analysis of Key Physical Properties

A precise understanding of the physical properties of a compound is fundamental to its successful application in research and development. These parameters influence everything from reaction kinetics to bioavailability.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. For a pure, crystalline solid, the melting point is typically a sharp, well-defined range.[5] Impurities will depress and broaden this range.[5] Given that this compound can exist as a solid, its melting point is a key quality control parameter. The specific melting point will depend on the stereoisomer (cis vs. trans) due to differences in how the molecules pack into a crystal lattice.

Boiling Point

Solubility

Solubility is one of the most critical physical properties in drug development, directly impacting formulation, administration, and bioavailability.[7][8][9] The solubility of this compound is dictated by the interplay of its polar functional groups and its non-polar hydrocarbon ring.

-

Aqueous Solubility : The carboxylic acid group can be deprotonated to form a carboxylate salt at pH values above its pKa, significantly increasing aqueous solubility. In acidic or neutral media, the compound is expected to have limited water solubility due to the hydrophobic cyclobutane ring.[10]

-

Organic Solvent Solubility : It is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), which can interact favorably with the carboxylic acid and ester moieties.[10]

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[11][12]

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. This value is fundamental for understanding the compound's behavior in different pH environments, such as physiological conditions in the body or buffered reaction mixtures. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) quantitatively describes the relationship between pH and the ionization state of the acid.[13]

For carboxylic acids, pKa values typically fall in the range of 4 to 5.[14] The exact pKa of this compound will be influenced by the electron-withdrawing inductive effect of the methoxycarbonyl group, which tends to stabilize the conjugate base and thus lower the pKa (increase the acidity) compared to an unsubstituted cyclobutanecarboxylic acid.[15] For comparison, the pKa of cyclobutanecarboxylic acid itself is approximately 4.8. The precise measurement of pKa is most commonly achieved through potentiometric titration.[13]

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

-

Infrared (IR) Spectroscopy : Key diagnostic peaks would include a very broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1710 cm⁻¹, and a distinct C=O stretch for the methyl ester around 1735 cm⁻¹.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : One would expect to see signals for the cyclobutane ring protons, a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, and a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm).

-

¹³C NMR : Signals corresponding to the two distinct carbonyl carbons (acid and ester), the methoxy carbon, and the carbons of the cyclobutane ring would be observed.

-

Experimental Determination of Physical Properties

To ensure scientific integrity, all physical property data must be verifiable through robust experimental protocols. The following sections detail standard, field-proven methodologies.

Protocol 1: Melting Point Determination via Digital Apparatus

This protocol describes the use of a modern digital melting point apparatus, which is a standard and reliable method.[17][18]

Causality and Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change is observed by heating a small, powdered sample in a capillary tube at a controlled rate.[18] Purity is assessed by the sharpness of the melting range.[5]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube to a height of 2.5-3.5 mm and pack it tightly by tapping the tube on a hard surface.[19]

-

Instrument Setup: Place the capillary tube into the heating block of the apparatus.

-

Rapid Pre-Screen (Optional but Recommended): Set a high heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 5-10 °C below the approximate melting point.[19] Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.

-

Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid.[19] The melting point is reported as the range T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the instrument periodically using certified reference standards.[19]

Caption: Workflow for Melting Point Determination.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is considered the "gold standard" for measuring equilibrium (thermodynamic) solubility, which is crucial for pre-formulation and drug development studies.[11][12]

Causality and Principle: The method establishes a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the compound to a solvent and allowing sufficient time for equilibration, the resulting concentration of the dissolved compound in the supernatant represents its thermodynamic solubility.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[11] Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[8]

-

Quantification: Dilute the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted filtrate and then back-calculate the solubility in the original solvent (e.g., in µg/mL or mM).

Caption: Shake-Flask Method for Solubility.

Protocol 3: pKa Determination via Potentiometric Titration

This protocol provides a highly accurate method for determining the pKa of an ionizable group.[13]

Causality and Principle: The method involves titrating a solution of the weak acid with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.[13]

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (gentle warming may be required).[13]

-

Instrument Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the pH electrode and a magnetic stir bar into the acid solution.

-

Titration: Begin stirring the solution at a constant, moderate rate. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

-

Data Collection: After each addition of base, allow the pH reading to stabilize, then record the pH and the total volume of titrant added. Collect more data points near the steepest part of the curve (the equivalence point).

-

Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve.

-

Determine the half-equivalence point (Veq / 2).

-

The pKa is the pH value on the curve that corresponds to the volume at the half-equivalence point.

-

Caption: Workflow for pKa Determination via Titration.

Conclusion

This compound is a valuable chemical intermediate whose utility is deeply connected to its fundamental physical properties. Its bifunctional nature, coupled with the conformational constraints of the cyclobutane ring, presents a unique profile of solubility, acidity, and solid-state characteristics. For the researcher, a thorough characterization of these properties using robust, validated protocols is not merely an academic exercise; it is a prerequisite for predictable and successful outcomes in synthesis, formulation, and biological evaluation. This guide has provided the foundational data, the experimental "how-to," and the scientific "why" to empower scientists in their use of this versatile molecular building block.

References

- 1. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 2. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid - C7H10O4 | CSSB00010382849 [chem-space.com]

- 4. 142733-61-7 | cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid - AiFChem [aifchem.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. web.williams.edu [web.williams.edu]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 17. mt.com [mt.com]

- 18. westlab.com [westlab.com]

- 19. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid for Advanced Drug Discovery

Introduction: The Strategic Value of a Constrained Scaffold in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, identified by its CAS number 142733-61-7 , has emerged as a pivotal building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides an in-depth technical overview of this compound, offering insights into its properties, synthesis, and application for researchers, scientists, and drug development professionals.

The strategic incorporation of the cyclobutane motif is a deliberate choice to imbue drug candidates with a unique set of structural and physicochemical characteristics. The inherent puckered nature of the cyclobutane ring introduces a degree of conformational rigidity that is absent in more flexible aliphatic linkers. This pre-organization of the molecular scaffold can significantly reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity and potency. Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an extended in vivo half-life and an improved pharmacokinetic profile.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety profile of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is fundamental for its effective and safe utilization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 142733-61-7 | [1][4][5][6] |

| Molecular Formula | C₇H₁₀O₄ | [1][4][5][6] |

| Molecular Weight | 158.15 g/mol | [1][4][5][6] |

| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | [1][4] |

| Physical Form | Liquid | [7] |

| Purity | Typically ≥97% | [1][4][7] |

| Storage Temperature | Refrigerator | [7] |

| Signal Word | Warning | [6][7] |

| Hazard Statements | H302, H315, H319, H335 | [7] |

| Precautionary Statements | P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 | [7] |

Expertise in Application: The Rationale for Employing cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid in PROTAC Synthesis

The decision to employ cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid as a linker in PROTAC design is a strategic one, rooted in a deep understanding of structure-activity relationships (SAR) and the principles of drug metabolism and pharmacokinetics (DMPK).

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker is not merely a spacer; it plays a critical role in orienting the two ligands to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI.

The cis-stereochemistry of the substituents on the cyclobutane ring of the title compound provides a well-defined three-dimensional vector, allowing for precise control over the spatial arrangement of the POI and E3 ligase ligands. This is in stark contrast to flexible alkyl chain linkers, where a multitude of conformations can exist, some of which may be non-productive for ternary complex formation. The rigidity of the cyclobutane scaffold helps to "pre-organize" the PROTAC into a bioactive conformation, which can lead to enhanced degradation efficiency.

From a DMPK perspective, the cyclobutane ring is a bioisostere for other commonly used chemical groups, but with improved metabolic stability. The carbon-carbon bonds of the cyclobutane are less susceptible to enzymatic oxidation compared to the carbon-hydrogen bonds in linear alkyl chains. This increased metabolic stability can translate to a longer plasma half-life and improved drug exposure.

Experimental Protocol: Synthesis of a PROTAC using cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid

This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC molecule, utilizing cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid as the core linker component. This protocol is based on established amide coupling methodologies widely employed in the field.[1][8][9]

Objective: To synthesize a PROTAC by sequentially coupling an amine-functionalized E3 ligase ligand and an amine-functionalized POI ligand to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Materials:

-

cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)

-

Amine-functionalized POI ligand (e.g., a derivative of a kinase inhibitor)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Preparative HPLC system

Step 1: Activation of the Carboxylic Acid and First Amide Coupling

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of the E3 ligase ligand to the activated linker solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (the mono-amide intermediate) by flash column chromatography.

Step 2: Saponification of the Methyl Ester

-

Dissolve the purified mono-amide intermediate from Step 1 in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the ester is fully hydrolyzed to the corresponding carboxylic acid.

-

Carefully acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Step 3: Second Amide Coupling to Form the Final PROTAC

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid intermediate from Step 2 (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.

-

In a separate flask, dissolve the amine-functionalized POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of the POI ligand to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until completion.

-

Perform an aqueous workup as described in Step 1.7.

-

Purify the final crude PROTAC by preparative HPLC to obtain the desired product with high purity.

Step 4: Characterization

Confirm the identity and purity of the final PROTAC using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Workflow for the synthesis of a PROTAC using cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Conclusion

cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique conformational constraints and enhanced metabolic stability make it an attractive choice for the design of next-generation therapeutics, particularly in the rapidly evolving field of targeted protein degradation. The detailed protocol provided herein serves as a practical guide for researchers to effectively utilize this compound in the synthesis of novel PROTACs, thereby accelerating the discovery of new medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 6. achmem.com [achmem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid structure

An In-Depth Technical Guide to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Structure, Synthesis, and Applications

Executive Summary

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional organic compound featuring a strained cyclobutane ring, a carboxylic acid, and a methyl ester. Its rigid, stereochemically defined structure makes it a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. The trans configuration of the functional groups provides a specific three-dimensional architecture that is highly sought after for creating conformationally constrained molecules. This guide provides a comprehensive overview of its core structure, physicochemical properties, a representative synthesis protocol, chemical reactivity, and its applications as a synthetic intermediate in drug discovery.

Molecular Identification and Core Structural Features

Nomenclature and Identifiers

The precise identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1401103-71-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₄ | [1][2][4] |

| Molecular Weight | 158.15 g/mol | [1][2][3][5] |

| IUPAC Name | trans-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Synonyms | 3-(methoxycarbonyl)cyclobutanecarboxylic acid | [1][3] |

| InChI Key | AJAHGOJIRQOMLK-URHBZAFASA-N | [1] |

| SMILES | O=C([C@H]1C--INVALID-LINK--C1)OC | [2][4] |

The Cyclobutane Core: Stereochemistry and Ring Strain

The central feature of this molecule is the cyclobutane ring. Unlike more flexible cyclohexane systems, the four-membered ring is conformationally restricted and possesses significant angle and torsional strain.[6][7] This inherent ring strain can be harnessed to influence the molecule's reactivity.[7]

The stereochemistry is explicitly defined as trans, meaning the carboxylic acid and methoxycarbonyl groups are situated on opposite faces of the cyclobutane ring. This fixed spatial relationship is critical in applications where precise molecular geometry is required to interact with biological targets like enzymes or receptors. The rigidity of the cyclobutane scaffold reduces the number of accessible conformations, which can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate.[8]

Key Functional Groups: Carboxylic Acid and Methyl Ester

The molecule possesses two distinct and reactive functional groups, allowing for orthogonal chemical transformations:

-

Carboxylic Acid (-COOH): This group is acidic and serves as a handle for a wide range of reactions, including amide bond formation, reduction to an alcohol, or conversion to other esters.[6]

-

Methyl Ester (-COOCH₃): The ester is generally less reactive than the carboxylic acid. It can be selectively hydrolyzed under basic or acidic conditions to yield the parent trans-1,3-cyclobutanedicarboxylic acid or can be subjected to reactions with organometallic reagents.

Structural Visualization

The structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, highlighting the trans orientation of the functional groups.

Caption: 2D representation of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Physicochemical and Spectroscopic Profile

Physical Properties

The compound's physical state can vary, which is important for handling and reaction setup.

| Property | Value | Source(s) |

| Physical Form | Colorless to Yellow Liquid, Viscous liquid, or Solid | [1][3] |

| Purity | ≥97% (typical) | [1][3] |

| Storage | Sealed in a dry environment at room temperature | [1][3] |

Spectroscopic Data (Anticipated)

While a specific spectrum for this exact compound is not publicly available, its structure allows for the prediction of key signals in NMR spectroscopy, a critical tool for structural verification.

-

¹H NMR: The spectrum would be complex due to the rigid ring system. One would expect to see distinct signals for the methoxy protons (-OCH₃) as a singlet around 3.7 ppm. The cyclobutane ring protons would appear as a series of multiplets between approximately 2.0 and 3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield shift, typically >10 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The two carbonyl carbons (ester and acid) would be found in the 170-180 ppm region. The methoxy carbon would be around 52 ppm. The four carbons of the cyclobutane ring would appear in the aliphatic region, typically between 30 and 50 ppm.

Synthesis and Methodologies

The synthesis of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is not widely documented in literature. However, a logical and efficient approach involves the selective mono-esterification of its parent diacid, trans-1,3-cyclobutanedicarboxylic acid.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge, tracing the target molecule back to readily available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Representative Synthesis Protocol

This protocol describes a plausible method for the synthesis based on standard organic chemistry transformations. Disclaimer: This is a conceptual protocol and must be optimized for laboratory execution.

Objective: To synthesize trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid from trans-1,3-cyclobutanedicarboxylic acid.

Principle: The reaction utilizes a limited amount of an esterifying agent (e.g., methanol with an acid catalyst, or a milder agent like diazomethane or methyl iodide with a base) to favor the formation of the mono-ester over the di-ester. Controlling stoichiometry is key.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of trans-1,3-cyclobutanedicarboxylic acid[9][10] in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

Reagent Addition: Add 1.0 to 1.1 equivalents of a methylating agent. For a controlled reaction, using a reagent like (Trimethylsilyl)diazomethane is often preferred for its high yield and clean conversion of carboxylic acids. Alternatively, classic Fischer esterification can be used with 1.0 equivalent of methanol and a catalytic amount of sulfuric acid, though this may lead to an equilibrium mixture including the di-ester and starting material.

-

Reaction: Stir the mixture at room temperature (or gentle heat if using Fischer esterification). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the desired mono-ester.

-

Work-up: Once the starting material is consumed or the optimal product concentration is reached, quench the reaction appropriately. If an acidic catalyst was used, neutralize with a mild base like sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture. Purify via flash column chromatography on silica gel, using a gradient elution (e.g., hexane/ethyl acetate with a small percentage of acetic acid) to separate the starting diacid, the target mono-ester, and the di-ester byproduct.

-

Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this molecule makes it a versatile intermediate. The differential reactivity of the acid and ester groups can be exploited for sequential modifications.

-

Reactions at the Carboxylic Acid: The free carboxylic acid is the more reactive site for many transformations. It can be readily converted into an amide by coupling with an amine using standard reagents like EDC/HOBt or HATU. This is a cornerstone reaction in the synthesis of peptide-based drugs and other bioactive molecules.

-

Reactions at the Ester: The methyl ester can be hydrolyzed to the diacid, reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), or converted to a tertiary alcohol via the addition of two equivalents of an organometallic reagent (e.g., a Grignard reagent).

-

Advanced Applications: The cyclobutane scaffold itself is of high interest. Recent advances in C-H functionalization allow for the direct modification of the C-H bonds on the cyclobutane ring, using the existing carbonyl groups as directing elements.[8][11] This modern synthetic strategy enables the late-stage diversification of the cyclobutane core, providing rapid access to a library of complex and novel structures for screening in drug discovery programs.[8]

Applications in Drug Discovery and Development

The Cyclobutane Motif in Medicinal Chemistry

Cyclic structures are prevalent in small-molecule drugs because they offer a degree of conformational rigidity.[8] The cyclobutane ring, in particular, provides a unique structural motif that is distinct from more common five- and six-membered rings. Its inclusion in a drug candidate can:

-

Improve Potency: By locking the molecule into a bioactive conformation that fits optimally into a target's binding site.

-

Enhance Selectivity: By creating a unique shape that is less likely to bind to off-target proteins.

-

Increase Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to linear alkyl chains.

Parallels with Structurally Related Intermediates

The value of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid can be inferred from the utility of similar building blocks. For example, trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid is a key intermediate used in peptide synthesis and the development of novel therapeutics in oncology and neurology.[12] This analogue demonstrates the utility of the trans-1,3-disubstituted cyclobutane scaffold for presenting functional groups in a well-defined spatial orientation, a principle that directly applies to the title compound.

Safety, Handling, and Storage

GHS Hazard Information

As with any chemical reagent, proper safety precautions are essential.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [1][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][4][5] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1][4][5] |

| Signal Word | Warning | [1][4] | |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors.[1][4] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][13]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13][14]

-

Stability: The compound is stable under recommended storage conditions.[13][14]

References

- 1. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]

- 2. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]

- 4. 1401103-71-6 | trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 5. rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | C7H10O4 | CID 12610333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. material-properties.org [material-properties.org]

- 7. CAS 3721-95-7: Cyclobutanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trans-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 7439-33-0 | AChemBlock [achemblock.com]

- 10. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Cyclobutanecarboxylic acid - general description [georganics.sk]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of 3-(methoxycarbonyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this important cyclobutane derivative. This document will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the relationship between molecular structure and spectral features.

Introduction

This compound, a disubstituted cyclobutane, exists as two diastereomers: cis and trans. The spatial arrangement of the carboxylic acid and methoxycarbonyl groups profoundly influences the molecule's physical, chemical, and biological properties. Consequently, unambiguous stereochemical assignment is critical in synthetic chemistry and drug development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will explore the theoretical underpinnings and practical application of these techniques in the context of this specific molecule.

The puckered nature of the cyclobutane ring introduces conformational complexities that are directly reflected in the spectroscopic data, particularly in NMR. Understanding these subtleties is key to a robust structural assignment.

Synthesis and Stereochemistry

The synthesis of 1,3-disubstituted cyclobutanes can be approached through various strategies, often yielding a mixture of cis and trans isomers. A common route involves the hydrolysis of a corresponding diester, which itself can be synthesized via cycloaddition reactions. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the starting materials. For instance, the hydrolysis of dimethyl cis-cyclobutane-1,3-dicarboxylate can be selectively performed to yield the mono-acid. It is crucial to consider the synthetic route when analyzing spectroscopic data, as the presence of the other isomer as an impurity is a common occurrence. A scalable, chromatography-free synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been reported, highlighting the importance of controlling stereochemistry in these systems[1].

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. The chemical shifts, coupling constants, and multiplicity of the signals provide a wealth of structural information.

Interpretation of ¹H NMR Spectra

For this compound, the key diagnostic signals are those of the methine protons at C1 and C3, the methylene protons of the cyclobutane ring, the methyl protons of the ester group, and the acidic proton of the carboxylic acid.

-

Methine Protons (H-1 and H-3): The chemical shifts of these protons are influenced by the electronegativity of the attached carboxyl and methoxycarbonyl groups and their relative stereochemistry. In the cis isomer, where both substituents are on the same face of the ring, the methine protons are expected to be in different chemical environments compared to the trans isomer.

-

Methylene Protons (H-2 and H-4): The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex splitting patterns. The coupling constants between the methine and methylene protons are diagnostic of the stereochemistry.

-

Methyl Protons: A singlet corresponding to the three protons of the methoxycarbonyl group is expected, typically in the range of 3.6-3.8 ppm.

-

Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, is expected for the acidic proton, usually downfield (>10 ppm).

Table 1: Predicted ¹H NMR Data for this compound Isomers

| Proton | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans | Multiplicity |

| H-1, H-3 | 2.8 - 3.2 | 2.9 - 3.3 | Multiplet |

| H-2, H-4 | 2.2 - 2.6 | 2.3 - 2.7 | Multiplet |

| -OCH₃ | ~3.7 | ~3.7 | Singlet |

| -COOH | >10 | >10 | Broad Singlet |

Note: These are predicted values based on typical ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions. ChemicalBook provides experimental ¹H NMR data for the cis-isomer (CAS 142733-61-7).

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Interpretation of ¹³C NMR Spectra

For this compound, we expect to see signals for the carbonyl carbons of the ester and carboxylic acid, the methine carbons, the methylene carbons, and the methyl carbon.

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the ester are expected to appear in the downfield region of the spectrum, typically between 170 and 180 ppm.

-

Methine Carbons (C-1 and C-3): These carbons, being attached to electron-withdrawing groups, will be deshielded and appear in the range of 40-50 ppm. The stereochemistry will influence their exact chemical shifts.

-

Methylene Carbons (C-2 and C-4): The methylene carbons of the cyclobutane ring are expected to resonate in the aliphatic region, typically between 20 and 30 ppm.

-

Methyl Carbon: The methyl carbon of the methoxycarbonyl group will appear upfield, around 52 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Isomers

| Carbon | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans |

| -C OOH | 175 - 180 | 175 - 180 |

| -C OOCH₃ | 170 - 175 | 170 - 175 |

| -OC H₃ | ~52 | ~52 |

| C-1, C-3 | 40 - 45 | 42 - 47 |

| C-2, C-4 | 25 - 30 | 27 - 32 |

Note: These are predicted values. Subtle differences in chemical shifts between the cis and trans isomers are expected due to stereochemical effects. ChemicalBook indicates the availability of experimental ¹³C NMR data for the cis-isomer.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 2 seconds) should be used to ensure accurate integration if quantitative data is desired.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of IR Spectra

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid and Ester): Two strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually at a slightly higher frequency, around 1730-1750 cm⁻¹. The exact positions can be influenced by the cyclobutane ring strain.

-

C-O Stretch (Carboxylic Acid and Ester): Strong C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

-

C-H Stretch: Absorptions for the C-H stretching of the cyclobutane ring and the methyl group will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Key IR Absorptions for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Ester | C=O stretch | 1730-1750 | Strong |

| Ester/Carboxylic Acid | C-O stretch | 1000-1300 | Strong |

| Alkane | C-H stretch | 2850-3000 | Medium |

Note: Experimental IR data for the cis-isomer is listed as available from ChemicalBook.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Liquid Sample): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (Solid Sample): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is pressed directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background: Record a background spectrum of the empty sample holder (for salt plates) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(methoxycarbonyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis of small molecules. This document moves beyond a simple spectral interpretation, offering insights into the underlying principles that govern the chemical shifts and coupling patterns observed in this substituted cyclobutane system.

Introduction: The Structural Significance of a Substituted Cyclobutane

This compound is a disubstituted cyclobutane derivative featuring two distinct electron-withdrawing groups: a carboxylic acid and a methyl ester. The rigid, puckered nature of the cyclobutane ring, combined with the stereochemical relationship of these substituents, gives rise to a complex and informative ¹H NMR spectrum.[1][2] Understanding this spectrum is crucial for confirming the molecule's constitution and stereochemistry, which are critical parameters in fields such as medicinal chemistry and materials science, where precise molecular architecture dictates function.

This guide will focus on the cis isomer, also known as (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, as a representative example to explore the nuances of its ¹H NMR spectrum.[3]

The Molecular Landscape: Structure and Proton Environments

To comprehend the ¹H NMR spectrum, we must first visualize the molecule's structure and identify the distinct proton environments.

Figure 1: Structure of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid with proton designations.

The molecule possesses a plane of symmetry that passes through the C1-C3 axis. This symmetry renders the two methylene groups (C2 and C4) chemically equivalent. However, the protons on each methylene group (Hax/Heq and Hax'/Heq') are diastereotopic.[2] This is a critical concept: due to the fixed, puckered conformation of the ring and the presence of substituents, the "axial" and "equatorial" type protons on the same carbon have different spatial relationships with the substituents, making them magnetically non-equivalent. Consequently, they will have different chemical shifts and will couple to each other.

Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis

While an experimental spectrum provides definitive data, a predicted spectrum based on established principles offers a powerful tool for understanding the underlying structural factors.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H of COOH | ~10-12 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet, which may exchange with D₂O. |

| H of OCH₃ | ~3.7 | Singlet | 3H | Protons of the methyl ester group are in a distinct chemical environment and do not couple with other protons, resulting in a sharp singlet. |

| Hα and Hβ | ~3.0 - 3.4 | Quintet or complex multiplet | 2H | These methine protons are deshielded by the adjacent carbonyl groups. Due to the ring's symmetry, they are chemically equivalent and will exhibit complex coupling with the four adjacent methylene protons. |

| Hax/Heq and Hax'/Heq' | ~2.2 - 2.8 | Multiplets | 4H | These diastereotopic methylene protons will have distinct chemical shifts and will show geminal coupling to each other and vicinal coupling to the methine protons, resulting in complex multiplets. |

Delving Deeper: The Causality Behind Spectral Features

Chemical Shifts: The Influence of Electronegativity and Anisotropy

The chemical shifts of the cyclobutane ring protons are influenced by several factors:

-

Inductive Effects: The electron-withdrawing nature of the carboxylic acid and methyl ester groups deshields the adjacent methine protons (Hα and Hβ), shifting them downfield. Based on data for cyclobutanecarboxylic acid, where the methine proton appears around 3.17 ppm, a similar shift is expected here.[4][5]

-

Magnetic Anisotropy: The π-systems of the carbonyl groups create anisotropic fields that can either shield or deshield nearby protons depending on their spatial orientation. In the puckered conformation of the cyclobutane ring, this effect contributes to the chemical shift differences between the diastereotopic methylene protons.

-

Ring Strain and Hybridization: The C-H bonds in cyclobutane have a higher s-character than in acyclic alkanes, which can influence proton chemical shifts.[6] The inherent strain of the four-membered ring also affects the overall electronic environment.[2]

Coupling Constants: A Window into Stereochemistry

The coupling patterns in the ¹H NMR spectrum of this compound are particularly informative:

-

Geminal Coupling (²J): The two diastereotopic protons on each methylene carbon will couple to each other.

-

Vicinal Coupling (³J): The methine protons (Hα and Hβ) will couple with the adjacent methylene protons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. Due to the puckered nature of the cyclobutane ring, both cis and trans vicinal couplings are possible, and their values can vary significantly.[7]

-

Long-Range Coupling (⁴J): "W" coupling across the four-membered ring is also possible and can further complicate the splitting patterns.

Figure 2: Spin-spin coupling network in cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolving complex multiplets.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for signal-to-noise)

-

-

For enhanced structural elucidation, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify spin-spin coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Figure 3: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its constitution and stereochemistry. The principles of diastereotopicity, anisotropic effects, and the influence of ring conformation are key to a comprehensive understanding of the spectrum. This guide provides a framework for both predicting and experimentally determining the ¹H NMR spectrum of this and similar substituted cyclobutane systems, serving as a valuable resource for researchers in the chemical sciences.

References

- 1. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]

- 2. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 4. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Unique Spectroscopic Landscape of the Cyclobutane Ring

An In-depth Technical Guide: Navigating the Complexities of ¹³C NMR Chemical Shifts in Cyclobutane Derivatives

For researchers, synthetic chemists, and drug development professionals, the cyclobutane motif represents a fascinating and increasingly vital structural unit. Its presence in numerous natural products and pharmaceuticals underscores the need for precise and unambiguous methods of structural characterization. However, the very features that make the cyclobutane ring a unique building block—its inherent ring strain and conformational flexibility—also create a complex spectroscopic landscape that can challenge even seasoned analysts.[1][2][3][4]

This guide provides an in-depth exploration of the principles governing ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts in cyclobutane derivatives. Moving beyond a simple catalog of data, we will delve into the causal relationships between molecular structure, conformation, and the resulting NMR signals. Our objective is to equip you with the field-proven insights necessary to leverage ¹³C NMR spectroscopy as a powerful tool for the definitive structural and stereochemical elucidation of this important class of cyclic compounds.[5]

Core Principles: Understanding the Unperturbed Cyclobutane System

To interpret the spectra of complex derivatives, one must first grasp the foundational characteristics of the parent cyclobutane ring.

The Puckered Ring: A Dynamic Equilibrium

Contrary to a simplistic planar representation, the cyclobutane ring is not flat. It exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate the significant torsional strain that would arise from eclipsing hydrogens in a planar structure.[2][5][6] This rapid interconversion, or ring-flipping, has profound consequences for the NMR spectrum.

In unsubstituted cyclobutane, this rapid conformational averaging renders all four carbon atoms chemically and magnetically equivalent. The result is a single, sharp resonance in the ¹³C NMR spectrum at approximately 22.4 ppm.[5][7] This upfield shift, relative to larger, less-strained cycloalkanes like cyclohexane (~27 ppm), is a direct consequence of the ring strain and the unique hybridization of the carbon atoms.[8]

The Influence of Ring Strain

The high ring strain in cyclobutane (approximately 26 kcal/mol) arises from a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain.[3][4] This strain alters the hybridization of the ring carbons, increasing the p-character of the C-C bonds and consequently the s-character of the C-H bonds. This altered electronic environment is a key determinant of the foundational chemical shift of the cyclobutane carbons.

Decoding the Spectrum: Key Factors Influencing Chemical Shifts

The introduction of substituents breaks the symmetry of the cyclobutane ring, leading to a dispersion of chemical shifts that is rich with structural information. The precise position of each resonance is governed by a confluence of electronic, steric, and conformational effects.

Substituent Chemical Shift (SCS) Effects

The most immediate influence on a carbon's chemical shift is the nature of the substituent it bears. These effects are typically analyzed by their position relative to the carbon of interest (α, β, and γ).

-

The α-Effect: The substituent's effect on the carbon to which it is directly attached (Cα) is the most pronounced. Electronegative atoms (O, N, halogens) or electron-withdrawing groups (-C=O, -CN) cause a significant downfield shift (deshielding) of the Cα signal. Conversely, electropositive groups can cause a more modest upfield shift.

-

The β-Effect: The effect on the adjacent carbon (Cβ) is typically deshielding, though generally smaller in magnitude than the α-effect.

-

The γ-Effect: The effect on the carbon two bonds away (Cγ) is highly dependent on stereochemistry and is one of the most powerful diagnostic tools for cyclobutane derivatives. A substituent in a gauche (syn-clinal) relationship with a γ-carbon induces a shielding effect (an upfield shift of 2-6 ppm) compared to an anti (anti-periplanar) arrangement. This "γ-gauche effect" is a cornerstone of stereochemical assignment.

The following table summarizes typical SCS effects for common substituents on the cyclobutane ring.

| Substituent (X) | α-Effect (ppm) | β-Effect (ppm) | γ-Effect (ppm) |

| -CH₃ | +8 to +12 | +7 to +10 | -1 to -3 |

| -OH | +45 to +50 | +8 to +11 | -2 to -5 |

| -Cl | +30 to +35 | +9 to +12 | -2 to -4 |

| -Br | +20 to +25 | +9 to +12 | -1 to -3 |

| -Ph | +20 to +24 | +1 to +3 | -1 to -3 |

| -COOH | +18 to +22 | +1 to +3 | -1 to -2 |

| -CN | +1 to +4 | +1 to +3 | -2 to -4 |

Note: These values are approximate and can be influenced by solvent and other structural features.

The Power of Stereochemistry: Distinguishing Isomers

The conformational rigidity and defined spatial relationships in substituted cyclobutanes make ¹³C NMR an exceptional technique for stereochemical determination.

The γ-gauche effect is the primary mechanism for distinguishing cis and trans isomers. In a 1,3-disubstituted cyclobutane, for example, the cis isomer will have both substituents in pseudo-equatorial positions or both in pseudo-axial positions. In the diaxial conformation, each substituent is gauche to the C2 and C4 carbons, leading to significant shielding of these carbons compared to the trans isomer, where substituents are typically in a pseudo-equatorial/pseudo-axial arrangement, minimizing gauche interactions.

Similarly, for 1,2-disubstituted cyclobutanes, the cis isomer forces a gauche interaction between one substituent and the C3 carbon, resulting in an upfield shift for C3 relative to the trans isomer.[9][10]

| Compound | Carbon | cis Isomer δ (ppm) | trans Isomer δ (ppm) | Δδ (cis-trans) |

| 1,3-Dimethylcyclobutane | C1/C3 | ~30.5 | ~32.0 | -1.5 |

| C2/C4 | ~33.0 | ~37.5 | -4.5 | |

| 1,2-Dichlorocyclobutane | C1/C2 | ~58.0 | ~61.0 | -3.0 |

| C3/C4 | ~25.0 | ~28.0 | -3.0 |

Data compiled from typical values in the literature. Actual shifts are solvent and concentration-dependent.

This principle extends to more complex systems, such as the head-to-head and head-to-tail isomers formed in photochemical [2+2] cycloadditions. Head-to-head isomers often exhibit a larger separation between the cyclobutane carbon resonances due to increased steric compression and more pronounced γ-effects compared to their head-to-tail counterparts.[9]

Advanced Methodologies and Practical Workflows

Modern structural elucidation relies on a synergistic approach, combining high-quality experimental data with robust computational methods.

Experimental Protocol for High-Quality ¹³C NMR Acquisition

A self-validating protocol ensures that the acquired data is of the highest possible fidelity, forming a trustworthy basis for interpretation.

-

Sample Preparation: Prepare a solution of the cyclobutane derivative in a deuterated solvent (e.g., CDCl₃) at an appropriate concentration (5-50 mg in 0.6-0.7 mL). Ensure the sample is free of particulate matter.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Acquisition Parameters:

-

Spectral Width (SW): Set a wide spectral width, typically 0 to 220 ppm, to ensure all carbon signals are captured.

-

Acquisition Time (AQ): Use a standard acquisition time of 1-2 seconds.

-

Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required compared to ¹H NMR. This can range from several hundred to many thousands, depending on the sample concentration and solubility. The goal is to achieve a signal-to-noise ratio >10:1 for all signals of interest.[5]

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of quaternary carbons.

-

Workflow: NMR Data Acquisition and Analysis

Computational Prediction: A Powerful Corroborative Tool

When experimental data is ambiguous or when dealing with novel scaffolds, computational prediction of ¹³C NMR chemical shifts has become an indispensable validation step.[11][12][13] Density Functional Theory (DFT) methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach, have proven highly effective.[11]

The accuracy of these predictions is sensitive to several factors, including the choice of functional, basis set, and the inclusion of solvent effects.[11] For flexible molecules like many cyclobutane derivatives, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the low-energy conformer ensemble to obtain a result that accurately reflects the solution-state measurement.[14]

Workflow: Computational Chemical Shift Prediction

Conclusion

The ¹³C NMR spectrum of a cyclobutane derivative is a rich tapestry of information woven from the interplay of ring strain, conformational dynamics, substituent effects, and stereochemistry. A thorough understanding of these core principles transforms the spectrum from a mere collection of peaks into a detailed blueprint of the molecule's three-dimensional structure. By combining high-quality, systematically acquired experimental data with the predictive power of modern computational chemistry, researchers, scientists, and drug development professionals can confidently characterize cyclobutane-containing compounds, accelerating discovery and ensuring the integrity of their scientific endeavors.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid (C7H10O4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable scaffold in modern medicinal chemistry and materials science.[1] Its inherent ring strain imparts unique conformational properties and three-dimensional character to molecules, offering a compelling alternative to more conventional, often planar, aromatic systems.[1] Unlike highly reactive cyclopropanes, the cyclobutane ring is generally stable under physiological conditions, yet it can influence molecular shape, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on a specific and functionally rich cyclobutane derivative, 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, with the molecular formula C7H10O4. This molecule exists as cis and trans diastereomers, each with a pair of enantiomers, and serves as a versatile building block for more complex molecular architectures. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for orthogonal chemical modifications, making it a highly strategic starting material in multi-step syntheses.

IUPAC Nomenclature and Stereoisomerism

The systematic IUPAC name for this compound is 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid . The numbering of the cyclobutane ring begins at one of the substituted carbons, with the substituents dictating the lowest possible locants. The stereochemistry of the substituents relative to each other is designated as cis or trans.

-

cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : The carboxylic acid and the methoxycarbonyl group are on the same face of the cyclobutane ring.

-

trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : The carboxylic acid and the methoxycarbonyl group are on opposite faces of the cyclobutane ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. For example, the enantiomers of the trans isomer are (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid and (1S,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.[2]

Synthesis and Mechanistic Insights

The synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid isomers can be approached through several strategic routes. The choice of method often depends on the desired stereochemistry.

Method 1: Selective Mono-esterification of Cyclobutane-1,2-dicarboxylic Acid

A straightforward approach involves the selective esterification of one of the carboxylic acid groups of cyclobutane-1,2-dicarboxylic acid.

Caption: Synthetic pathway via selective mono-esterification.

Causality behind Experimental Choices: Direct esterification, such as the Fischer-Speier method, can be challenging to control for mono-esterification, often leading to a mixture of the starting material, the desired mono-ester, and the di-ester. More advanced methods using bifunctional catalysts like alumina can offer higher selectivity for mono-methylation.[3] The selectivity is attributed to a balanced acidity and basicity of the catalyst surface, which facilitates the esterification of one carboxyl group while the other remains protonated or interacts differently with the catalyst.[3]

Experimental Protocol: Selective Mono-esterification using Alumina

-

Catalyst Activation: Activate neutral alumina by heating at 400 °C for 4 hours under a vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend cis- or trans-cyclobutane-1,2-dicarboxylic acid (1.0 eq) and activated alumina (catalytic amount) in methanol (excess, serving as reactant and solvent).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the alumina catalyst.

-

Purification: Evaporate the methanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired mono-ester.

Method 2: Ring-Opening of Cyclobutane-1,2-dicarboxylic Anhydride

A highly regioselective method for the synthesis of the cis-isomer involves the nucleophilic ring-opening of cis-cyclobutane-1,2-dicarboxylic anhydride with methanol.

Caption: Synthesis of the cis-isomer via anhydride ring-opening.